molecular formula C20H22N2O B13758617 [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol

[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol

Cat. No.: B13758617
M. Wt: 306.4 g/mol
InChI Key: WHGZOHDSVKLMAN-UHFFFAOYSA-N
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Description

[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol: is a complex organic compound featuring an imidazole ring, a phenylethyl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the phenylethyl and methanol groups . The reaction conditions often involve the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the phenylethyl group, leading to various hydrogenated derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction of the imidazole ring can produce saturated imidazole compounds.

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its imidazole ring can mimic the histidine residues in proteins, making it a valuable tool for studying enzyme mechanisms .

Medicine: Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, including receptors and enzymes, making it a candidate for drug development .

Industry: In industry, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility .

Mechanism of Action

The mechanism of action of [2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

[2-(1-imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol

InChI

InChI=1S/C20H22N2O/c1-16(22-12-11-21-15-22)20-13-18(9-10-19(20)14-23)8-7-17-5-3-2-4-6-17/h2-6,9-13,15-16,23H,7-8,14H2,1H3

InChI Key

WHGZOHDSVKLMAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)CCC2=CC=CC=C2)CO)N3C=CN=C3

Origin of Product

United States

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